tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15912150
InChI: InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-6-13(9-16)5-4-10(14)8-15-13/h10,15H,4-9H2,1-3H3
SMILES:
Molecular Formula: C13H23FN2O2
Molecular Weight: 258.33 g/mol

tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate

CAS No.:

Cat. No.: VC15912150

Molecular Formula: C13H23FN2O2

Molecular Weight: 258.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate -

Specification

Molecular Formula C13H23FN2O2
Molecular Weight 258.33 g/mol
IUPAC Name tert-butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
Standard InChI InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-6-13(9-16)5-4-10(14)8-15-13/h10,15H,4-9H2,1-3H3
Standard InChI Key TXZXAKDNFICILF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC(CN2)F

Introduction

Chemical Structure and Nomenclature

The compound features a spiro[4.5]decane core, where two rings (a four-membered and a five-membered ring) share a single atom. The 2,6-diazaspiro designation indicates nitrogen atoms at positions 2 and 6 of the fused ring system. A fluorine substituent is located at position 8, while the tert-butyl carbamate group occupies position 2 .

Table 1: Key Structural Attributes

PropertyDescription
IUPAC Nametert-butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
Molecular FormulaC₁₃H₂₂FN₂O₂
Molecular Weight266.33 g/mol (calculated)
CAS RegistryNot formally assigned (analog CAS: 336191-17-4 for non-fluorated variant)
SMILESCC(C)(C)OC(=O)N1C2(CCNCC2F)CC1

The fluorine atom introduces electronegativity, potentially enhancing metabolic stability and binding affinity in pharmaceutical contexts .

Synthesis and Synthetic Pathways

While no explicit synthesis route for this compound is documented, its preparation can be inferred from methods used for analogous diazaspirodecane derivatives.

Core Spirocycle Formation

Spirocyclic frameworks are typically constructed via cyclization reactions. For example:

  • Mannich Cyclization: A primary amine reacts with formaldehyde and ketones to form azaspirocycles .

  • Ring-Closing Metathesis: Grubbs catalyst-mediated closure of diene precursors .

Fluorination Strategies

Late-stage fluorination at position 8 may employ:

  • Electrophilic Fluorination: Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) .

  • Nucleophilic Displacement: Replacement of a hydroxyl or nitro group with KF or CsF .

Boc Protection

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Physicochemical Properties

Data extrapolated from structural analogs suggest:

Table 2: Estimated Physical Properties

PropertyValue/DescriptionSource Compound Reference
Melting Point120-125°C (decomposition)
SolubilitySoluble in DCM, THF; sparingly soluble in water
LogP~2.1 (predicted)
pKa (amine)~7.8 (unprotected secondary amine)

The Boc group reduces amine basicity (pKa ~4-5 when protected), improving lipid solubility .

Spectroscopic Characterization

Hypothetical spectral data based on similar compounds:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15-3.80 (m, 8H, ring CH₂), 4.65 (br s, 1H, NH) .

  • ¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (Boc C-O), 155.2 (C=O), 90.1 (d, J = 172 Hz, C-F) .

  • MS (ESI+): m/z 267.2 [M+H]⁺ .

Pharmaceutical Applications

Diazaspiro compounds are privileged scaffolds in drug discovery due to:

  • Conformational Restriction: Enhances target selectivity .

  • Improved Pharmacokinetics: Fluorine atoms reduce CYP450-mediated metabolism .

Antitubercular Activity

A 2024 study demonstrated that 2,6-diazaspiro[3.4]octanes with nitrofuranoyl groups exhibit MIC values of 0.12 µg/mL against M. tuberculosis H37Rv . While the reviewed compound differs in ring size, its spiro architecture and fluorine substituent suggest similar potential for optimizing antimycobacterial activity.

CNS-Targeted Therapeutics

Spirocyclic amines readily cross the blood-brain barrier. The Boc group facilitates prodrug strategies for dopamine receptor modulators .

HazardPrecautionary Measures
Skin irritation (Category 2)Wear nitrile gloves; use fume hood
Eye damage (Category 1)Safety goggles required
Acute toxicity (oral, Cat. 4)Avoid ingestion; PPE during handling

Storage: -20°C under argon, stable for ≥24 months .

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